Barbituric acid, 1,3-diphenyl-5-ethyl- is a compound belonging to the barbiturate family, which are derivatives of barbituric acid. Barbiturates are known for their sedative and hypnotic properties, primarily used in medical applications. The specific compound in question features two phenyl groups at the 1 and 3 positions and an ethyl group at the 5 position of the barbituric acid structure. Barbituric acid itself is synthesized from urea and malonic acid derivatives, and modifications to its structure can significantly alter its pharmacological effects.
Barbituric acid and its derivatives are classified as cyclic ureides, specifically within the group of compounds known as barbiturates. They are further categorized based on their substituents at the 5-position, which can include various alkyl or aryl groups that influence their pharmacological properties .
The synthesis of barbituric acid, 1,3-diphenyl-5-ethyl- can be achieved through several methods:
The synthesis typically requires careful control of temperature and reaction time. For example, reactions may be conducted at elevated temperatures (around 65 °C) and monitored using thin-layer chromatography to determine completion .
The molecular formula for barbituric acid, 1,3-diphenyl-5-ethyl- is CHNO. The structure features:
The compound exhibits tautomerism due to the presence of multiple carbonyl groups, which can exist in different forms depending on environmental conditions . X-ray crystallography has been used to analyze its crystalline form, revealing insights into its solid-state structure .
Barbituric acid derivatives undergo a variety of chemical reactions:
The reaction pathways often depend on the substituents on the barbituric acid core and can lead to compounds with varying biological activities. For instance, substitution at the 5-position is crucial for inducing hypnotic effects.
The mechanism of action for barbituric acid, 1,3-diphenyl-5-ethyl- primarily involves modulation of neurotransmitter systems in the central nervous system:
Studies have shown that modifications at specific positions on the barbituric acid molecule significantly affect binding affinity and efficacy at GABA receptors .
Barbituric acid derivatives, including barbituric acid, 1,3-diphenyl-5-ethyl-, have several applications:
The foundational synthesis of barbituric acid (2,4,6-trioxohexahydropyrimidine) by Adolf von Baeyer in 1864 marked the inception of barbiturate chemistry. Baeyer condensed urea and malonic acid—the former derived from animal excreta, the latter from apples—yielding a heterocyclic compound initially devoid of pharmacological activity [1] [4] [8]. The etymology of "barbituric" remains debated: while Louis Fieser posited a connection to "Schlüsselbart" (key bit), prevailing theories suggest homage to Baeyer’s acquaintance "Barbara" or St. Barbara’s feast day celebrated by artillery officers [4] [8] [9].
Edouard Grimaux’s 1879 synthesis refinement replaced malonic acid with diethyl malonate, enhancing reaction efficiency and enabling scalable production of barbituric acid derivatives. This innovation laid the groundwork for structural modifications [4] [7]. The first pharmacologically active barbiturate, barbital (5,5-diethylbarbituric acid), emerged in 1903 via Fischer and von Mering’s 5-position diethyl substitution. Marketed as Veronal in 1904, it became a pioneering sedative-hypnotic [2] [3] [10]. Phenobarbital (5-ethyl-5-phenylbarbituric acid), synthesized in 1912, introduced C5 aryl substitution, expanding therapeutic applications to anticonvulsant therapy [1] [3] [6].
The mid-20th century saw strategic derivatization to optimize pharmacokinetics:
Year | Innovation | Significance |
---|---|---|
1864 | Baeyer synthesizes barbituric acid | Foundation of barbiturate chemistry |
1879 | Grimaux uses diethyl malonate | Scalable synthesis route |
1903 | Barbital (5,5-diethyl) | First CNS-active barbiturate |
1912 | Phenobarbital (5-phenyl) | Anticonvulsant applications |
1928 | Pentobarbital (5-ethyl-1’-methylbutyl) | Intermediate-acting sedation |
1950s | 1,3-Diphenyl-5-ethyl derivatives | Exploration of N-aryl electronic effects |
By the 1950s, over 2,500 barbiturates had been synthesized, with 50 clinically deployed. Global licit production peaked at 798,000 lbs (1954), driven by phenobarbital’s dominance (78% of output) [3] [8].
Barbituric acid derivatives follow IUPAC nomenclature centered on the pyrimidinetrione core. The parent compound is designated as 2,4,6(1H,3H,5H)-pyrimidinetrione. Substituents are prefixed with locants indicating position:
Structurally, barbiturates exhibit tautomerism between keto (trioxo) and enol (hydroxyl) forms. The keto form predominates in neutral/acidic conditions, while alkaline media favor enolization at C5, particularly when flanked by carbonyl groups (e.g., unsubstituted C5) [8] [10]. For 5-monosubstituted derivatives like 5-ethylbarbituric acid, enolization is sterically hindered, reducing acidity (pKa ≈ 7.9) versus barbituric acid (pKa 4.01) [4] [8].
Substituent Position | Example Compound | Structural Implication |
---|---|---|
C5 only | Barbital (5,5-diethyl) | Enhanced lipophilicity; hypnotic activity |
C5-aryl | Phenobarbital (5-phenyl) | Anticonvulsant specificity |
N1/N3 alkyl | Hexobarbital (1,5-dimethyl) | Ultra-short action; anesthetic use |
N1/N3 aryl + C5 alkyl | 1,3-Diphenyl-5-ethyl | Electronic modulation; metabolic resistance |
The 1,3-diphenyl-5-ethyl variant exemplifies advanced structural engineering:
This systematic approach to substitution enables precise modulation of physicochemical properties, illustrating barbituric acid’s versatility as a scaffold in medicinal chemistry.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: